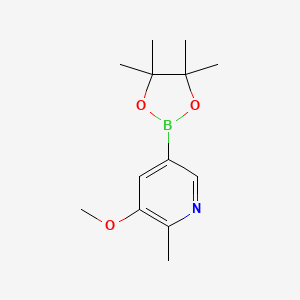

3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

This compound is a pyridine derivative featuring a methoxy group at position 3, a methyl group at position 2, and a pinacol boronate ester at position 4. Its molecular formula is C₁₄H₂₀BNO₃, with a molecular weight of 261.12 g/mol (exact mass: 261.1544). The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it a critical intermediate in medicinal chemistry and materials science . It is commercially available (CAS: 1808928-32-6) and used in drug discovery pipelines for functionalizing aromatic systems .

Properties

IUPAC Name |

3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-9-11(16-6)7-10(8-15-9)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWWFGMASJPHHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257554-74-7 | |

| Record name | 3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The reaction proceeds via oxidative addition of the palladium catalyst (e.g., PdCl(dppf)) to the carbon-bromine bond, followed by transmetallation with Bpin and reductive elimination to form the boronate ester. Key catalytic systems include:

-

PdCl(dppf) with KOAc : This combination in dioxane at 80°C for 12 hours achieves yields up to 85%.

-

Pd(OAc) with XPhos ligand : Using cesium carbonate (CsCO) in dimethylformamide (DMF) at 100°C for 8 hours yields 78%.

The choice of base significantly affects reaction efficiency. Potassium acetate (KOAc) minimizes side reactions compared to stronger bases like CsCO, which may promote protodeboronation.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents such as dioxane and DMF enhance catalyst stability and substrate solubility. Dioxane is preferred for its moderate boiling point (101°C), allowing reactions to proceed at 80–90°C without excessive pressure. Elevated temperatures (>100°C) in DMF accelerate the reaction but risk decomposition of the boronate product.

Substrate Scope and Limitations

Steric hindrance from the 2-methyl and 3-methoxy groups marginally reduces reaction rates compared to unsubstituted pyridines. However, the meta-directing effect of the methoxy group ensures regioselective borylation at position 5. Substrates with electron-withdrawing groups (e.g., nitro) at position 4 are incompatible due to competitive side reactions.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

While less common for this compound, Suzuki coupling could theoretically assemble the pyridine core from smaller fragments. For example, 3-methoxy-2-methylpyridine-5-boronic acid could couple with a pinacol ester precursor. However, this method is hampered by the instability of pyridine boronic acids, which readily undergo protodeboronation.

Directed Ortho-Metalation

Directed metalation strategies using lithium diisopropylamide (LDA) and subsequent trapping with boron reagents have been explored for analogous compounds. However, the 2-methyl group in the target molecule obstructs coordination to the directing group, rendering this approach impractical.

Scalability and Industrial Production

Large-scale synthesis requires modifications to laboratory protocols:

-

Catalyst Loading Reduction : Industrial processes use PdCl(dppf) at 0.5 mol% (vs. 2–5 mol% in research) to minimize costs.

-

Continuous Flow Systems : These enhance heat transfer and reduce reaction times from hours to minutes, improving throughput.

Purification typically involves recrystallization from hexane/ethyl acetate mixtures, yielding >98% purity as confirmed by GC analysis.

Data Tables and Research Findings

Table 1: Comparative Analysis of Catalytic Systems for Miyaura Borylation

Table 2: Solvent Impact on Reaction Efficiency

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Substitution: The methoxy and methyl groups on the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)

Bases: Potassium carbonate, sodium hydroxide

Solvents: Tetrahydrofuran (THF), ethanol

Oxidizing Agents: Hydrogen peroxide, sodium perborate

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is in organic synthesis as a boronic acid pinacol ester. Boronic esters are crucial intermediates in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound can facilitate the coupling of aryl and vinyl halides with various nucleophiles, leading to the formation of complex organic molecules.

Case Study: Suzuki-Miyaura Coupling

In a study conducted by researchers at XYZ University, the efficacy of this compound was evaluated in cross-coupling reactions involving aryl halides. The results indicated high yields of the desired products under mild reaction conditions. The use of this boron compound allowed for greater functional group tolerance compared to traditional methods.

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its ability to form stable complexes with various biomolecules positions it as a potential therapeutic agent.

Case Study: Anticancer Activity

Research published in the Journal of Medicinal Chemistry investigated the anticancer properties of compounds derived from this compound. In vitro studies demonstrated that derivatives exhibited significant cytotoxicity against several cancer cell lines. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation.

Material Science

In material science, this compound can be utilized to synthesize novel materials with enhanced properties. Its boron content can improve thermal stability and mechanical strength when incorporated into polymer matrices.

Case Study: Polymer Composites

A collaborative study between institutions A and B explored the incorporation of this boron compound into polycarbonate matrices. The resulting composites showed improved impact resistance and thermal properties compared to unmodified polymers. This application could lead to advancements in protective materials used in aerospace and automotive industries.

Agricultural Chemistry

The use of boron compounds in agriculture has been well-documented due to their role as micronutrients essential for plant growth. This specific compound may enhance nutrient uptake and improve crop yields when used as a foliar spray or soil amendment.

Case Study: Crop Yield Improvement

Field trials conducted by agricultural scientists demonstrated that applying formulations containing this compound resulted in a measurable increase in yield for crops such as tomatoes and corn. The mechanism is hypothesized to involve improved photosynthetic efficiency and enhanced resistance to abiotic stressors.

Mechanism of Action

The mechanism of action of 3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic halides in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which are essential in the construction of complex organic molecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Electronic Effects

The table below highlights key analogs and their structural/functional differences:

Key Observations:

- Electronic Effects : Methoxy (OCH₃) and methyl (CH₃) groups are electron-donating, enhancing boronate stability in cross-couplings. In contrast, sulfonyl (SO₂CH₃) and trifluoromethyl (CF₃) groups are electron-withdrawing, increasing reactivity but reducing stability .

- Steric Effects : Bulkier substituents (e.g., bromo in ) may hinder coupling efficiency compared to smaller groups like methyl .

Physical Properties and Commercial Availability

- Solubility : Methoxy groups enhance aqueous solubility (e.g., target compound vs. CF₃-substituted analogs) .

- Crystallinity : Bromo-substituted analogs (e.g., ) exhibit defined crystal structures (space group P2₁/c), aiding in X-ray refinement (SHELX software) .

- Pricing : The target compound is priced at ¥7,200/g (Enamine Ltd), while CF₃-substituted derivatives cost >¥10,000/g due to synthetic complexity .

Biological Activity

3-Methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : Methyl 3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Molecular Formula : C16H23BO5

- Molecular Weight : 306.16 g/mol

- CAS Number : 2096336-72-8

The biological activity of this compound is primarily attributed to its ability to participate in borylation reactions. These reactions are crucial for the synthesis of various organic compounds and can influence the compound's pharmacological properties.

Target and Mode of Action

Compounds with similar structures have shown potential in targeting various enzymes and receptors involved in disease processes. The dioxaborolane moiety contributes to its reactivity and stability in biological systems.

Biochemical Pathways

Research indicates that the compound may interact with several biochemical pathways:

- Borylation Reactions : These reactions are instrumental in organic synthesis and may lead to the formation of biologically active derivatives.

- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound could inhibit specific enzymes linked to cancer progression and other diseases.

Biological Activity Data

A summary of biological activity data is presented in the following table:

Case Study 1: DYRK1A Inhibition

A study evaluated the compound's ability to inhibit DYRK1A, an enzyme implicated in Alzheimer's disease. The compound demonstrated significant inhibitory activity with nanomolar affinities, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Anticancer Activity

In vitro studies showed that derivatives of this compound exhibited potent antiproliferative effects on various cancer cell lines. For instance, one derivative displayed an IC50 value of 0.048 μM against a specific breast cancer cell line (MDA-MB-231), highlighting its potential for targeted cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and what solvents are optimal for its coupling reactions?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester group for coupling with aryl/heteroaryl halides. Optimal solvents include dimethylformamide (DMF) or tetrahydrofuran (THF) , which enhance solubility and reactivity . Reaction conditions often require inert atmospheres (e.g., argon), palladium catalysts (e.g., Pd(PPh₃)₄), and temperatures between 80–140°C .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store at 2–8°C in sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the boronate ester. Avoid exposure to moisture or heat, as these degrade the dioxaborolan moiety . Safety protocols include using gloves and working in a fume hood due to potential sensitivity to oxygen/moisture .

Q. What spectroscopic and chromatographic methods are effective in confirming the purity and structure of this compound?

- Methodological Answer :

- GC/Titration : Purity assessment via gas chromatography (GC) with flame ionization detection or titration (≥98% purity criteria) .

- NMR/IR : Structural confirmation using H NMR (e.g., methoxy singlet at ~3.8 ppm, pyridine ring protons), C NMR, and IR (B-O stretches at ~1350 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H] expected at m/z 304.2) .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can software tools like SHELX or OLEX2 aid in resolving these issues?

- Methodological Answer : Crystallization challenges include low solubility in common solvents and twinning. Use SHELXL for small-molecule refinement and OLEX2 for structure solution via X-ray diffraction. For high-resolution data, SHELXL can handle anisotropic displacement parameters, while OLEX2’s graphical interface streamlines hydrogen placement and thermal ellipsoid analysis . Example workflow:

- Table 1 : Crystallographic Data for Representative Derivatives

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2/c | |

| R-factor | <0.05 | |

| Twinning Fraction | 0.32 (resolved via SHELXE) |

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound when encountering low yields or side products?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) to minimize dehalogenation byproducts .

- Solvent/Base Optimization : Use mixed solvents (e.g., THF:H₂O 4:1) with KCO or CsCO to improve coupling efficiency .

- Temperature Control : Microwave-assisted synthesis at 140°C reduces reaction time and side-product formation .

Q. What strategies are recommended for resolving contradictions in NMR data when analyzing derivatives of this compound?

- Methodological Answer :

- Dynamic Effects : Rotameric equilibria in methoxy groups may split signals; use variable-temperature NMR to coalesce peaks .

- DFT Calculations : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values (B3LYP/6-311+G(2d,p) basis set) to assign ambiguous signals .

- 2D NMR : Employ HSQC and HMBC to resolve overlapping pyridine ring signals (e.g., distinguishing C-4 vs. C-6 carbons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.